molecular formula C22H32Cl3N3O B12781599 Quinoline, 1,2,3,4-tetrahydro-6-(3-(4-phenyl-1-piperazinyl)propoxy)-, trihydrochloride, monohydrate CAS No. 119321-54-9

Quinoline, 1,2,3,4-tetrahydro-6-(3-(4-phenyl-1-piperazinyl)propoxy)-, trihydrochloride, monohydrate

Cat. No.: B12781599
CAS No.: 119321-54-9
M. Wt: 460.9 g/mol
InChI Key: WMFKTAHFWFYEBS-UHFFFAOYSA-N
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Description

Quinoline, 1,2,3,4-tetrahydro-6-(3-(4-phenyl-1-piperazinyl)propoxy)-, trihydrochloride, monohydrate is a complex organic compound with a unique structure that includes a quinoline backbone, a tetrahydro group, and a phenyl-piperazine moiety.

Preparation Methods

The synthesis of Quinoline, 1,2,3,4-tetrahydro-6-(3-(4-phenyl-1-piperazinyl)propoxy)-, trihydrochloride, monohydrate typically involves multiple steps. The process begins with the preparation of the quinoline backbone, followed by the introduction of the tetrahydro group and the phenyl-piperazine moiety. The final step involves the formation of the trihydrochloride salt and the addition of a monohydrate molecule. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form quinoline derivatives.

    Reduction: Reduction reactions can modify the tetrahydro group, leading to different hydrogenated forms.

    Substitution: The phenyl-piperazine moiety can undergo substitution reactions, allowing for the introduction of various functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Quinoline, 1,2,3,4-tetrahydro-6-(3-(4-phenyl-1-piperazinyl)propoxy)-, trihydrochloride, monohydrate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. It can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Compared to other similar compounds, Quinoline, 1,2,3,4-tetrahydro-6-(3-(4-phenyl-1-piperazinyl)propoxy)-, trihydrochloride, monohydrate stands out due to its unique combination of structural features. Similar compounds include:

Properties

CAS No.

119321-54-9

Molecular Formula

C22H32Cl3N3O

Molecular Weight

460.9 g/mol

IUPAC Name

6-[3-(4-phenylpiperazin-1-yl)propoxy]-1,2,3,4-tetrahydroquinoline;trihydrochloride

InChI

InChI=1S/C22H29N3O.3ClH/c1-2-7-20(8-3-1)25-15-13-24(14-16-25)12-5-17-26-21-9-10-22-19(18-21)6-4-11-23-22;;;/h1-3,7-10,18,23H,4-6,11-17H2;3*1H

InChI Key

WMFKTAHFWFYEBS-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)OCCCN3CCN(CC3)C4=CC=CC=C4)NC1.Cl.Cl.Cl

Origin of Product

United States

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